molecular formula C15H18N4O3S2 B7536379 1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide

1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide

Cat. No. B7536379
M. Wt: 366.5 g/mol
InChI Key: XDFBHUASRKCBSC-UHFFFAOYSA-N
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Description

1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide, also known as PTC-209, is a small molecule inhibitor that has been shown to have anti-cancer properties. It was first discovered in 2010 by researchers at the University of Texas Southwestern Medical Center and has since been the subject of extensive scientific research. In

Mechanism of Action

The mechanism of action of 1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide involves the inhibition of BMI-1 expression through the disruption of the interaction between BMI-1 and the transcription factor, RING1B. This disruption leads to the degradation of BMI-1 and a subsequent decrease in the self-renewal capacity of cancer stem cells. 1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide has also been shown to induce apoptosis in cancer cells, which is thought to be due to its ability to inhibit the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the expression of BMI-1 and other stem cell markers in cancer cells, which is thought to be due to its ability to inhibit the self-renewal capacity of cancer stem cells. 1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide has also been shown to induce apoptosis in cancer cells, which is thought to be due to its ability to inhibit the expression of anti-apoptotic proteins. In addition, 1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide in lab experiments is that it has been shown to have anti-cancer properties in a variety of cancer cell lines and animal models. This makes it a promising candidate for further development as an anti-cancer agent. However, one of the limitations of using 1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide in lab experiments is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are a number of future directions for research on 1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide. One area of research is the development of more potent and selective inhibitors of BMI-1. Another area of research is the investigation of the potential use of 1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide in combination with other anti-cancer agents. In addition, further research is needed to determine the safety and efficacy of 1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide in clinical trials. Overall, 1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide is a promising candidate for the development of new anti-cancer therapies, and further research is needed to fully understand its potential.

Synthesis Methods

The synthesis of 1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide involves a multi-step process that starts with the reaction of 1-pyridin-3-ylsulfonyl chloride with piperidine-4-carboxamide. This is followed by the reaction of the resulting intermediate with 1,3-thiazol-4-ylmethylamine to form 1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide. The overall yield of this process is around 20%, which makes it a relatively efficient method for synthesizing 1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide.

Scientific Research Applications

1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide has been the subject of extensive scientific research due to its potential anti-cancer properties. It has been shown to inhibit the expression of BMI-1, a protein that is overexpressed in many types of cancer and is associated with cancer stem cells. This inhibition leads to a decrease in the self-renewal capacity of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy. 1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide has also been shown to have anti-tumor activity in a variety of cancer cell lines and animal models.

properties

IUPAC Name

1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S2/c20-15(17-8-13-10-23-11-18-13)12-3-6-19(7-4-12)24(21,22)14-2-1-5-16-9-14/h1-2,5,9-12H,3-4,6-8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFBHUASRKCBSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CSC=N2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-pyridin-3-ylsulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide

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